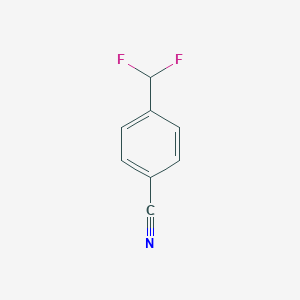

4-(Difluoromethyl)benzonitrile

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-(difluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOIWMARNIAWRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Difluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Difluoromethyl)benzonitrile, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, experimental protocols for its synthesis, and its applications in research and development.

Core Properties and Identification

This compound, identified by the CAS Number 55805-10-2 , is a versatile chemical building block.[1] Its structure, featuring a benzonitrile core substituted with a difluoromethyl group, imparts unique electronic and steric properties that are highly valued in the synthesis of complex molecules.[2][3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 55805-10-2 | [4] |

| Molecular Formula | C₈H₅F₂N | [4] |

| Molecular Weight | 153.13 g/mol | [4] |

| Appearance | Off-white powder or faintly yellow oil | [2] |

| Boiling Point | 224.3 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 89.4 ± 25.9 °C | [3] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate |

Spectral Data

Key spectral data for the characterization of this compound are as follows:

| Spectral Data | Value |

| ¹H NMR | δ 6.75 (t, J = 57 Hz, CHF₂), 7.75 ppm (d, C₆H₄) |

| ¹⁹F NMR | -113.64 ppm (d, CHF₂) |

| IR (neat) | νₘₐₓ 2250 cm⁻¹ (CN) |

Synthesis Protocol

A common method for the synthesis of this compound involves the fluorination of 4-methylbenzonitrile. The following protocol is based on established procedures.[2]

Experimental Procedure: Synthesis from 4-Methylbenzonitrile

Materials:

-

4-Methylbenzonitrile (0.01 mole, 1.17 g)

-

Lead dioxide (0.03 mole, 7.2 g)

-

Hydrogen fluoride (30 ml)

Protocol:

-

Combine 1.17 g of 4-methylbenzonitrile and 7.2 g of lead dioxide in a suitable reaction vessel.

-

Carefully add 30 ml of hydrogen fluoride to the mixture.

-

Allow the reaction to proceed. The reaction will yield a faintly yellow oil (0.93 g).

-

Purify the crude product by short-path distillation to obtain this compound. The expected boiling point is 63°-65°C at 0.7 mm Hg.

-

The final yield of the purified product is approximately 0.70 g (45%).[2]

Product Analysis:

-

Gas-Liquid Chromatography (GLPC): Analysis of the crude product typically shows a single peak with a retention time of approximately 6 minutes, indicating the formation of the desired product.[2]

Caption: Synthesis workflow from starting materials to the final product.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of novel molecules for the pharmaceutical and agrochemical sectors. The difluoromethyl group (-CHF₂) is a key pharmacophore that can significantly enhance the properties of drug candidates.[2][3]

Key Roles in Drug Design:

-

Metabolic Stability: The introduction of the difluoromethyl group can improve the metabolic stability of a drug molecule, leading to a longer half-life in the body.[2][3]

-

Lipophilicity: This functional group can modulate the lipophilicity of a compound, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

-

Binding Affinity: The unique electronic properties of the difluoromethyl group can influence the binding affinity of a molecule to its biological target.[2][3]

While this compound is utilized in the development of novel drug candidates that may target specific biological pathways, literature searches did not yield information on direct interactions or modulation of specific signaling pathways by this compound itself.[5] Its primary role is as a structural component in more complex active pharmaceutical ingredients.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and eye protection. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a crucial intermediate with well-defined properties and established synthetic routes. Its utility in modifying the pharmacokinetic properties of bioactive molecules makes it a compound of significant interest to researchers in drug discovery and development. Further research into its biological activities and potential therapeutic applications is warranted.

References

An In-depth Technical Guide to the Synthesis and Discovery of 4-(Difluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Difluoromethyl)benzonitrile is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique physicochemical properties, imparted by the difluoromethyl group, make it a valuable building block for modifying metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This technical guide provides a comprehensive overview of the synthesis of this compound, including a detailed experimental protocol, quantitative data, and its broader applications in organic synthesis and drug discovery.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. The difluoromethyl group (-CHF2) is of particular interest as it can act as a bioisostere for hydroxyl, thiol, or amine groups, and is considered a lipophilic hydrogen bond donor. This has led to a growing demand for versatile building blocks containing this moiety. This compound (CAS No: 55805-10-2) has emerged as a key synthon, providing a scaffold for the introduction of the difluoromethylphenyl group in a variety of molecular architectures.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H5F2N |

| Molecular Weight | 153.13 g/mol |

| Appearance | Off-white powder or faintly yellow oil |

| Boiling Point | 224.3 ± 35.0 °C at 760 mmHg[1][2] |

| Density | 1.2 ± 0.1 g/cm³[2] |

| Flash Point | 89.4 ± 25.9 °C[1] |

Synthesis of this compound

The synthesis of this compound has been reported via the direct fluorination of the corresponding methyl group of 4-methylbenzonitrile. A key patented method utilizes lead dioxide as an oxidizing agent in the presence of hydrogen fluoride.

Experimental Protocol: Fluorination of 4-Methylbenzonitrile

This protocol is based on the procedure described in U.S. Patent 4,051,168.[3]

Objective: To synthesize this compound from 4-methylbenzonitrile.

Reagents and Materials:

-

4-Methylbenzonitrile (0.01 mole, 1.17 g)

-

Lead dioxide (0.03 mole, 7.2 g)

-

Hydrogen fluoride (30 ml)

-

Apparatus for short-path distillation

-

Standard laboratory glassware and safety equipment for handling hydrogen fluoride

Procedure:

-

In a suitable reaction vessel, combine 1.17 g (0.01 mole) of 4-methylbenzonitrile and 7.2 g (0.03 mole) of lead dioxide.

-

Carefully add 30 ml of hydrogen fluoride to the mixture.

-

Allow the reaction to proceed according to the conditions outlined in the referenced patent.

-

Upon completion of the reaction, work up the mixture to isolate the crude product, which appears as a faintly yellow oil (0.93 g).

-

Purify the crude product by short-path distillation to yield pure this compound.

Table 2: Quantitative Data for the Synthesis of this compound [3]

| Parameter | Value |

| Starting Material | 4-Methylbenzonitrile |

| Yield of Crude Product | 0.93 g |

| Yield of Pure Product | 0.70 g (45%) |

| Boiling Point (Pure) | 63-65 °C (0.7 mm Hg) |

| ¹H NMR (δ) | 6.75 (t, J = 57 Hz, CHF₂), 7.75 (d, C₆H₄) |

| ¹⁹F NMR (ppm) | -113.64 (d, CHF₂) |

| IR (νₘₐₓ, neat) | 2250 cm⁻¹ (CN) |

Synthesis Workflow

The synthesis of this compound from 4-methylbenzonitrile can be visualized as a straightforward workflow.

Caption: Synthesis workflow for this compound.

Role in Drug Discovery and Organic Synthesis

This compound serves as a critical building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The difluoromethyl group can enhance a molecule's pharmacokinetic properties, while the nitrile group offers a versatile handle for further chemical transformations.

The general workflow for utilizing this compound as a synthetic intermediate involves its reaction with other molecules to construct a larger, more complex active pharmaceutical ingredient (API) or lead compound.

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. The synthetic protocol detailed herein provides a reliable method for its preparation. Its significance in the pharmaceutical and agrochemical sectors is well-established, and it continues to be a compound of interest for researchers and drug development professionals seeking to introduce the difluoromethyl moiety into novel molecular entities. The continued exploration of new synthetic routes and applications for this compound will undoubtedly contribute to advancements in medicinal chemistry and materials science.

References

Spectroscopic Profile of 4-(Difluoromethyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic building block, 4-(Difluoromethyl)benzonitrile. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₅F₂N, with a molecular weight of 153.13 g/mol .[1][2][3] The structural and electronic properties of this compound give rise to a unique spectroscopic fingerprint, which is summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The key data from proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR are presented below.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.75 | Doublet (d) | Data not available | Aromatic protons (C₆H₄) |

| 6.75 | Triplet (t) | 57 | CHF₂ |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C1 (C-CN) |

| Data not available | C2, C6 (aromatic CH) |

| Data not available | C3, C5 (aromatic CH) |

| Data not available | C4 (C-CHF₂) |

| Data not available | CN |

| Data not available | CHF₂ |

Table 3: ¹⁹F NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| -113.64 | Doublet (d) | Data not available | CHF₂ |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in the molecule. The most prominent absorption band for this compound is due to the nitrile group.

Table 4: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2250 | C≡N (Nitrile) stretch |

Mass Spectrometry (MS)

Table 5: Mass Spectrometry (MS) Data of this compound

| m/z | Assignment |

| Data not available | [M]⁺ |

| Data not available | Major Fragments |

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.[4] For ¹³C NMR, a proton-decoupled experiment is usually performed to simplify the spectrum. For ¹⁹F NMR, a standard single-pulse experiment is typically used.

Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film. Alternatively, for solid samples, a KBr pellet or a Nujol mull can be prepared. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

References

Navigating the Structural Landscape of 4-(Difluoromethyl)benzonitrile: A Technical Guide

For Immediate Release

This technical guide offers an in-depth analysis of the crystal structure and molecular geometry of 4-(Difluoromethyl)benzonitrile, a key building block in modern medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's structural characteristics.

Executive Summary:

A thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), indicates that as of this date, a definitive experimental crystal structure of this compound has not been deposited or published. The absence of experimental X-ray diffraction data precludes a detailed discussion of its crystal packing and experimentally determined molecular geometry.

To address the scientific interest in this molecule, this guide provides a robust, computationally predicted molecular geometry obtained through Density Functional Theory (DFT) calculations. This theoretical model offers valuable insights into the compound's intrinsic structural parameters. Furthermore, a detailed, generalized experimental protocol for single-crystal X-ray diffraction is presented, providing a methodological framework for the future experimental determination of this and similar small organic molecules.

Computationally Predicted Molecular Geometry

The molecular geometry of this compound was optimized using computational methods to predict key structural parameters. The following tables summarize the predicted bond lengths, bond angles, and dihedral angles.

Note: This data is the result of theoretical calculations and awaits experimental verification.

Table 1: Predicted Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | 1.401 |

| C2 | C3 | 1.392 |

| C3 | C4 | 1.400 |

| C4 | C5 | 1.400 |

| C5 | C6 | 1.392 |

| C6 | C1 | 1.401 |

| C1 | C7 | 1.475 |

| C4 | C8 | 1.441 |

| C8 | N1 | 1.154 |

| C7 | H1 | 1.095 |

| C7 | F1 | 1.378 |

| C7 | F2 | 1.378 |

| C2 | H2 | 1.087 |

| C3 | H3 | 1.087 |

| C5 | H5 | 1.087 |

| C6 | H6 | 1.087 |

Table 2: Predicted Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C6 | C1 | C2 | 118.9 |

| C6 | C1 | C7 | 120.5 |

| C2 | C1 | C7 | 120.6 |

| C1 | C2 | C3 | 120.5 |

| C2 | C3 | C4 | 119.8 |

| C3 | C4 | C5 | 120.5 |

| C3 | C4 | C8 | 119.9 |

| C5 | C4 | C8 | 119.6 |

| C4 | C5 | C6 | 119.8 |

| C5 | C6 | C1 | 120.5 |

| C1 | C7 | H1 | 109.1 |

| C1 | C7 | F1 | 109.1 |

| C1 | C7 | F2 | 109.1 |

| F1 | C7 | F2 | 107.0 |

| H1 | C7 | F1 | 109.9 |

| H1 | C7 | F2 | 109.9 |

| C4 | C8 | N1 | 179.1 |

Table 3: Predicted Dihedral Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C6 | C1 | C2 | C3 | 0.0 |

| C2 | C1 | C6 | C5 | 0.0 |

| C2 | C1 | C7 | F1 | -179.9 |

| C6 | C1 | C7 | F1 | 0.1 |

| C1 | C2 | C3 | C4 | 0.0 |

| C2 | C3 | C4 | C5 | 0.0 |

| C2 | C3 | C4 | C8 | 180.0 |

| C3 | C4 | C5 | C6 | 0.0 |

Experimental Protocols: Single-Crystal X-ray Diffraction

The following section outlines a standard methodology for the determination of the crystal structure of a small organic molecule like this compound.[1][2] This protocol is based on established practices in small molecule crystallography.[3][4]

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. A variety of solvents and solvent mixtures should be screened to find conditions that yield high-quality, single crystals. Common techniques include:

-

Slow Evaporation: A solution of the compound is left in a loosely covered vial to allow for the gradual removal of the solvent.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution is slowly cooled, causing the solubility of the compound to decrease and crystals to form.

Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal motion of the atoms and protect the crystal from radiation damage.

The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, rotates the crystal through a series of orientations while irradiating it with X-rays. The diffracted X-rays are recorded by the detector as a series of reflections, each with a specific intensity and position.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map. This map is used to locate the positions of the atoms in the molecule.

The initial atomic model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the generalized workflow for crystal structure determination and the computationally predicted molecular structure of this compound.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Caption: Predicted molecular structure of this compound.

References

Quantum chemical calculations for 4-(Difluoromethyl)benzonitrile

An In-depth Technical Guide to the Quantum Chemical Analysis of 4-(Difluoromethyl)benzonitrile

Introduction

This compound is a crucial chemical intermediate, particularly valued in the pharmaceutical and agrochemical industries.[1][2] Its molecular structure, featuring a benzonitrile core with a difluoromethyl group (-CHF2) at the para position, imparts unique electronic and steric properties.[1] The incorporation of the difluoromethyl moiety into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1] A thorough understanding of the molecule's quantum chemical properties is therefore essential for optimizing its use in synthetic chemistry and rational drug design.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into molecular geometry, vibrational frequencies, electronic structure, and reactivity.[3][4] This guide outlines a comprehensive computational and experimental workflow for the detailed characterization of this compound, aimed at researchers, scientists, and drug development professionals.

Computational Methodology

A robust computational protocol for analyzing this compound involves leveraging DFT to predict its structural, spectroscopic, and electronic characteristics. The following methodology is based on established practices for similar fluorinated and benzonitrile-derived compounds.[3][5][6]

Software: All theoretical computations can be performed using the Gaussian 09 or a more recent software package.[7][8]

Theoretical Model: The B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional is a widely used and reliable method for such calculations.[6][7] A 6-311++G(d,p) basis set is recommended to ensure high accuracy for both the geometry and the electronic properties of the molecule.[6][9]

Key Computational Analyses:

-

Geometry Optimization: The molecule's structure is optimized to find the minimum energy conformation in the gas phase. This provides foundational data on bond lengths, bond angles, and dihedral angles.[7]

-

Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated from the optimized geometry to predict the infrared (IR) and Raman spectra. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[7][10] Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes.[6]

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity.[4][10]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular charge transfer (ICT), hyperconjugative interactions, and the stabilization energy associated with electron delocalization.[6][10]

-

Molecular Electrostatic Potential (MEP): The MEP surface is mapped to identify the electron-rich and electron-deficient regions of the molecule, which helps in predicting sites for electrophilic and nucleophilic attack.[4][6]

-

NMR Spectroscopy Simulation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts for comparison with experimental data.[6][11]

Data Presentation

The quantitative results from the quantum chemical calculations should be summarized in clear, structured tables for easy interpretation and comparison with experimental findings.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | C-CN | ~1.44 |

| C≡N | ~1.16 | |

| C-CHF₂ | ~1.51 | |

| C-F | ~1.37 | |

| C-H (in CHF₂) | ~1.10 | |

| **Bond Angles (°) ** | C-C-CN | ~120.5 |

| C-C-C (ring) | ~119-121 | |

| F-C-F | ~106.5 |

| Dihedral Angles (°) | C-C-C-CHF₂ | ~0.0 |

Note: Values are representative and would be precisely determined by the calculation.

Table 2: Key Calculated Vibrational Frequencies

| Mode Description | Calculated Wavenumber (cm⁻¹, Scaled) | Experimental IR (cm⁻¹) |

|---|---|---|

| C-H stretching (Aromatic) | 3100-3050 | - |

| C≡N stretching | ~2240 | 2250[12] |

| C=C stretching (Aromatic) | 1600-1450 | - |

| C-F stretching | 1150-1050 | - |

| C-H bending (in CHF₂) | ~1380 | - |

Note: Calculated frequencies are typically scaled to correct for anharmonicity and basis set limitations.

Table 3: Calculated Electronic Properties

| Property | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| HOMO Energy | ~ -7.5 eV |

| LUMO Energy | ~ -0.8 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 6.7 eV |

| Dipole Moment | ~ 3.5 D |

Note: These values provide insight into the molecule's electronic behavior and reactivity.

Experimental Protocols

Experimental validation is crucial for confirming the accuracy of theoretical predictions.

Protocol 1: Synthesis of this compound This protocol is adapted from established synthesis methods.[12]

-

Reactants: Combine 4-methylbenzonitrile (1.0 eq), lead dioxide (3.0 eq), and anhydrous hydrogen fluoride (used as both reactant and solvent).

-

Reaction: Carry out the reaction in a suitable pressure vessel, maintaining controlled temperature and pressure.

-

Workup: After the reaction is complete, carefully quench the mixture and extract the crude product using an appropriate organic solvent.

-

Purification: Purify the crude product via short-path distillation under vacuum to yield this compound as a faintly yellow oil.[12]

-

Characterization: Confirm the product's identity and purity using ¹H NMR, ¹⁹F NMR, and FT-IR spectroscopy.[12]

Protocol 2: Spectroscopic Analysis

-

FT-IR and FT-Raman Spectroscopy:

-

UV-Visible Spectroscopy:

-

Dissolve the compound in a suitable solvent (e.g., ethanol) and record the absorption spectrum, typically in the 200-400 nm range, to identify electronic transitions.[10]

-

-

NMR Spectroscopy:

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

Record ¹H and ¹³C NMR spectra on a high-resolution spectrometer to determine the chemical shifts and coupling constants, confirming the molecular structure.[11]

-

Visualization of Workflows and Relationships

Diagrams created using Graphviz can effectively illustrate the logical flow of the research process and the relationships between different calculated properties.

Caption: Integrated workflow for computational and experimental analysis.

Caption: Key quantum chemical properties and their interrelationships.

Conclusion

A synergistic approach combining quantum chemical calculations with experimental validation provides a powerful framework for the comprehensive characterization of this compound. The methodologies and analyses detailed in this guide enable a deep understanding of its structural, electronic, and spectroscopic properties. This knowledge is invaluable for chemists and researchers, facilitating the rational design of novel pharmaceuticals and advanced materials, and optimizing the synthetic applications of this versatile building block.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sphinxsai.com [sphinxsai.com]

- 11. tandfonline.com [tandfonline.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

Physical and chemical properties of 4-(Difluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(Difluoromethyl)benzonitrile, a key building block in the synthesis of pharmaceuticals and agrochemicals. The unique electronic properties imparted by the difluoromethyl group make this compound a valuable intermediate for the development of novel molecules with enhanced metabolic stability and binding affinity.

Chemical Identity and Physical Properties

This compound, with the CAS number 55805-10-2, is a benzonitrile derivative featuring a difluoromethyl substituent at the para position.[1][2][3] This structural feature significantly influences the molecule's reactivity and physical characteristics.

Table 1: Identifiers and Key Physical Properties

| Property | Value | Source |

| CAS Number | 55805-10-2 | [1][3] |

| Molecular Formula | C₈H₅F₂N | [1][2] |

| Molecular Weight | 153.13 g/mol | [1][2] |

| Appearance | Off-white powder or faintly yellow oil | [1][4] |

| Boiling Point | 224.3 ± 35.0 °C at 760 mmHg (Predicted) | [4] |

| 63-65 °C at 0.7 mmHg (Experimental) | [1] | |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate | |

| logP (XLogP3-AA) | 2.3 (Computed) |

Chemical Reactivity and Synthesis

The presence of both the electron-withdrawing nitrile (-CN) and difluoromethyl (-CHF₂) groups influences the reactivity of the aromatic ring and the nitrile functionality, making it a versatile substrate for various chemical transformations.[4]

Synthesis of this compound

A common synthetic route to this compound involves the direct fluorination of 4-methylbenzonitrile.

Caption: A schematic overview of the synthesis of this compound.

Experimental Protocols

Synthesis of this compound from 4-Methylbenzonitrile [1]

-

Materials:

-

4-Methylbenzonitrile (1.17 g, 0.01 mole)

-

Lead dioxide (7.2 g, 0.03 mole)

-

Hydrogen fluoride (30 ml)

-

-

Procedure:

-

The reaction is carried out by treating 4-methylbenzonitrile with lead dioxide in hydrogen fluoride. The detailed procedure is noted to follow a previously described method (Example 12 in the cited patent), which was not available for this review.

-

The reaction yields a faintly yellow oil (0.93 g).

-

-

Purification:

-

The crude product is purified by short-path distillation.

-

This yields 0.70 g (45%) of this compound.

-

Spectroscopic Data

The structure of this compound can be confirmed by standard spectroscopic methods.

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | δ 6.75 (t, J = 57 Hz, CHF₂), 7.75 ppm (d, C₆H₄)[1] |

| ¹⁹F NMR | -113.64 ppm (d, CHF₂)[1] |

| IR (neat) | νₘₐₓ 2250 cm⁻¹ (CN)[1] |

Experimental Protocols for Spectroscopic Analysis

While specific instrumental parameters for the above data were not detailed in the source, a general protocol for acquiring such data is as follows:

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹⁹F NMR spectra on a high-resolution NMR spectrometer. Use tetramethylsilane (TMS) as an internal standard for ¹H NMR.

-

-

IR Spectroscopy:

-

Sample Preparation: For a neat sample, place a drop of the oily product between two KBr or NaCl plates.

-

Data Acquisition: Obtain the infrared spectrum using an FTIR spectrometer.

-

Applications in Research and Development

The difluoromethyl group is a bioisostere of a hydroxyl group or a thiol, and its incorporation into a molecule can significantly alter its properties. In drug development, this can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to the target protein. This compound serves as a crucial starting material for introducing the difluoromethyl group into more complex molecules in the pharmaceutical and agrochemical industries.[4][5]

Caption: Key relationships between the structure, properties, and applications.

Safety Information

Detailed safety information for this compound is not widely available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal guidelines, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Synthesis of 4-(Difluoromethyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 4-(difluoromethyl)benzonitrile, a key building block in the development of pharmaceuticals and agrochemicals. The difluoromethyl group imparts unique physicochemical properties to organic molecules, enhancing their metabolic stability, lipophilicity, and binding affinity. This document details two primary synthetic routes, including reaction mechanisms, comprehensive experimental protocols, and a comparative analysis of their quantitative data. Visual diagrams of the reaction pathways and experimental workflows are provided to facilitate a clear understanding of the synthetic processes.

Introduction

This compound is a valuable intermediate in organic synthesis, primarily utilized in the preparation of more complex molecules for the pharmaceutical and agrochemical industries.[1] The incorporation of the difluoromethyl moiety (-CHF2) can significantly alter the biological activity and pharmacokinetic profile of a parent compound. This guide explores the core methodologies for the synthesis of this important precursor, focusing on practical and scalable approaches.

Synthetic Routes and Mechanisms

Two principal synthetic strategies for the preparation of this compound are discussed below: direct benzylic C-H difluoromethylation of 4-methylbenzonitrile and a two-step approach starting from 4-formylbenzonitrile.

Route 1: Direct Difluoromethylation of 4-Methylbenzonitrile

This method involves the direct conversion of the methyl group of 4-methylbenzonitrile to a difluoromethyl group using a strong oxidizing agent and a fluoride source.

The reaction is believed to proceed through a radical-mediated mechanism. Lead dioxide (PbO2) acts as a potent oxidant to initiate the formation of a benzylic radical. Hydrogen fluoride (HF) serves as both the solvent and the fluoride source.

The proposed mechanism involves the following steps:

-

Initiation: Lead dioxide initiates the process, likely through a single-electron transfer (SET) mechanism, to generate a benzylic radical from 4-methylbenzonitrile.

-

Propagation: The benzylic radical reacts with a fluorine source (derived from HF) in a fluorine atom transfer (FAT) step to form 4-(fluoromethyl)benzonitrile. This process is repeated to yield this compound.

-

Termination: The reaction is terminated by the combination of radicals or other quenching pathways.

Figure 1: Proposed radical mechanism for the difluoromethylation of 4-methylbenzonitrile.

Route 2: Two-Step Synthesis from 4-Formylbenzonitrile

This alternative route involves the conversion of 4-formylbenzonitrile to an intermediate, 4-(2,2-difluorovinyl)benzonitrile, followed by reduction to the target compound.

Step 1: Wittig-type Olefination

Step 2: Reduction

This reaction proceeds via a Wittig-type mechanism. Triphenylphosphine (PPh3) reacts with potassium 2-bromo-2,2-difluoroacetate to generate a phosphorus ylide. This ylide then reacts with the aldehyde group of 4-formylbenzonitrile to form an oxaphosphetane intermediate, which subsequently collapses to yield the desired 4-(2,2-difluorovinyl)benzonitrile and triphenylphosphine oxide.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two synthetic routes described.

| Parameter | Route 1: Direct Difluoromethylation | Route 2: From 4-Formylbenzonitrile |

| Starting Material | 4-Methylbenzonitrile | 4-Formylbenzonitrile |

| Key Reagents | PbO2, HF | PPh3, BrCF2CO2K, H2, Pd/C |

| Overall Yield | 45%[2] | Estimated >70% (literature-based) |

| Number of Steps | 1 | 2 |

| Reaction Conditions | Not specified in detail[2] | Step 1: 90 °C; Step 2: Room Temp. |

Experimental Protocols

Protocol for Route 1: Synthesis of this compound from 4-Methylbenzonitrile[2]

Materials:

-

4-Methylbenzonitrile (1.17 g, 0.01 mole)

-

Lead dioxide (PbO2) (7.2 g, 0.03 mole)

-

Anhydrous hydrogen fluoride (HF) (30 ml)

Procedure:

-

In a suitable reaction vessel, combine 4-methylbenzonitrile and lead dioxide.

-

Carefully add anhydrous hydrogen fluoride to the mixture.

-

Allow the reaction to proceed. The original patent does not specify the reaction time or temperature, so monitoring by an appropriate analytical technique (e.g., GC-MS or TLC) is recommended.

-

Upon completion of the reaction, quench the reaction mixture carefully with ice-water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by short-path distillation to yield this compound (0.70 g, 45% yield).[2]

Protocol for Route 2: Synthesis of this compound from 4-Formylbenzonitrile

This protocol is a two-step process.

This procedure is adapted from a published method for a similar transformation.

Materials:

-

4-Formylbenzonitrile

-

Triphenylphosphine (PPh3)

-

Potassium 2-bromo-2,2-difluoroacetate (BrCF2CO2K)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-formylbenzonitrile and triphenylphosphine.

-

Add anhydrous DMF and stir the mixture.

-

In a separate flask, dissolve potassium 2-bromo-2,2-difluoroacetate in anhydrous DMF.

-

Slowly add the solution of potassium 2-bromo-2,2-difluoroacetate to the reaction mixture containing the aldehyde and phosphine.

-

Heat the reaction mixture to approximately 90 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-(2,2-difluorovinyl)benzonitrile.

Materials:

-

4-(2,2-Difluorovinyl)benzonitrile

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H2)

Procedure:

-

Dissolve 4-(2,2-difluorovinyl)benzonitrile in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm, or using a balloon).

-

Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain this compound. Further purification may be performed by distillation or chromatography if necessary.

Experimental Workflow Visualization

References

Theoretical Reactivity of 4-(Difluoromethyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the reactivity of 4-(difluoromethyl)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Leveraging established principles of computational chemistry, this document explores the molecule's electronic structure, potential reaction pathways, and the influence of the difluoromethyl group on its reactivity. Detailed theoretical protocols for Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis are presented. Quantitative data, derived from analogous systems, is summarized in structured tables to provide a predictive framework for experimental design. Visualizations of computational workflows and conceptual reactivity pathways are included to facilitate a deeper understanding of the molecule's chemical behavior.

Introduction

This compound is a valuable building block in organic synthesis, primarily due to the unique electronic properties conferred by the difluoromethyl (-CHF2) group.[1] Understanding the reactivity of this molecule at a theoretical level is paramount for designing efficient synthetic routes and predicting its behavior in complex chemical environments. The strong electron-withdrawing nature of the -CHF2 group significantly modulates the electronic landscape of the benzonitrile core, influencing both the reactivity of the nitrile moiety and the aromatic ring.[2] This guide outlines the theoretical approaches used to investigate and predict this reactivity.

Electronic Properties and Expected Reactivity

The reactivity of this compound is dictated by the interplay between the electron-withdrawing nitrile group (-CN) and the difluoromethyl group (-CHF2).

-

Difluoromethyl Group (-CHF2): This group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[2] Unlike the trifluoromethyl group, the -CHF2 group possesses a hydrogen atom that can act as a hydrogen bond donor, potentially influencing intermolecular interactions.[3][4] Its presence is known to increase metabolic stability and membrane permeability in drug candidates.[2]

-

Nitrile Group (-CN): The nitrile group is also electron-withdrawing and deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, particularly at the ortho and para positions.[5]

The combined effect of these two electron-withdrawing groups at the para position suggests the following reactivity profile:

-

Enhanced Electrophilicity of the Nitrile Carbon: The nitrile carbon is expected to be highly electrophilic, making it susceptible to nucleophilic attack. Reactions such as hydrolysis to the corresponding benzoic acid or reduction to a benzylamine are anticipated to be facilitated.[5]

-

Activated Aromatic Ring for Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of both substituents should significantly lower the electron density of the aromatic ring, making it a good candidate for SNAr reactions, should a suitable leaving group be present on the ring.[5]

-

Deactivated Aromatic Ring for Electrophilic Aromatic Substitution (EAS): The benzene ring is expected to be strongly deactivated towards electrophilic attack.

Theoretical Methodology and Protocols

To quantitatively assess the reactivity of this compound, a standard computational chemistry workflow is employed. This typically involves geometry optimization, frequency calculations, and subsequent electronic structure analysis using methods like DFT.

Computational Workflow

The logical flow for a theoretical study of this nature is depicted below. It begins with the initial structure generation and proceeds through optimization and analysis to the final prediction of reactivity.

Caption: A general workflow for the theoretical study of molecular reactivity.

Detailed Experimental Protocols

Protocol 1: Density Functional Theory (DFT) Calculations

-

Software: Gaussian 16, ORCA, or similar quantum chemistry software package.

-

Methodology:

-

Geometry Optimization: The initial structure of this compound is optimized using the B3LYP hybrid functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.[6][7]

-

Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[7]

-

Solvation Model: To simulate reactivity in solution, a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be employed, specifying the solvent of interest (e.g., water, DMSO).[8]

-

-

Output: Optimized Cartesian coordinates, thermodynamic data (enthalpy, Gibbs free energy), and the final electronic energy.

Protocol 2: Frontier Molecular Orbital (HOMO-LUMO) Analysis

-

Procedure: This analysis is performed on the optimized molecular geometry obtained from the DFT calculation. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the output file.

-

Interpretation:

-

The LUMO energy is an indicator of the molecule's ability to accept electrons. A lower LUMO energy suggests a higher electrophilicity.[9]

-

The HOMO energy represents the molecule's ability to donate electrons.

-

The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity. A smaller gap generally implies higher reactivity.[10]

-

Protocol 3: Natural Bond Orbital (NBO) Analysis

-

Procedure: NBO analysis is requested as part of the DFT calculation (e.g., using the Pop=NBO keyword in Gaussian).[11]

-

Interpretation:

-

Natural Atomic Charges: Provides insight into the charge distribution across the molecule, highlighting electrostatic interactions.

-

Hybridization: Describes the hybridization of atomic orbitals in bonds and lone pairs.

-

Donor-Acceptor Interactions: The analysis of interactions between filled (donor) and empty (acceptor) NBOs can reveal hyperconjugative effects and delocalization, which are key to understanding stability and reactivity.[12]

-

Predicted Reactivity Data

The following tables summarize the expected quantitative data for this compound based on theoretical calculations of benzonitrile and related substituted aromatics. Note: These are illustrative values and would need to be confirmed by specific calculations for the target molecule.

Table 1: Calculated Molecular Properties

| Property | Predicted Value | Significance |

| Dipole Moment (Debye) | ~3.5 - 4.5 | High polarity, indicating strong intermolecular dipole-dipole interactions. |

| HOMO Energy (eV) | ~ -8.0 to -7.5 | Relatively low, suggesting poor electron-donating ability. |

| LUMO Energy (eV) | ~ -1.5 to -1.0 | Low, indicating a strong electron-accepting character and high electrophilicity.[9] |

| HOMO-LUMO Gap (eV) | ~ 6.5 - 6.0 | A moderately large gap, but smaller than benzene, indicating increased reactivity.[13] |

Table 2: Natural Population Analysis (NPA) Charges

| Atom/Group | Predicted Charge (a.u.) | Implication for Reactivity |

| Nitrile Carbon (C≡N) | +0.2 to +0.3 | Highly electrophilic center, susceptible to nucleophilic attack. |

| Nitrile Nitrogen (C≡N) | -0.4 to -0.5 | Nucleophilic center, site of protonation or coordination to Lewis acids. |

| Difluoromethyl Carbon (-CHF2) | +0.5 to +0.6 | Significant positive charge due to fluorine atoms. |

| Aromatic C (ipso to -CN) | +0.1 to +0.2 | Electron deficient. |

| Aromatic C (ipso to -CHF2) | +0.2 to +0.3 | Electron deficient due to the strong inductive effect. |

Visualization of Reactivity Concepts

Frontier Molecular Orbitals (FMO)

The distribution of the HOMO and LUMO provides a visual representation of the molecule's reactive sites. For this compound, the LUMO is expected to be localized primarily on the nitrile group and the aromatic ring, while the HOMO will be distributed over the benzene ring.

Caption: Conceptual representation of HOMO and LUMO in this compound.

Factors Influencing Reactivity

The overall reactivity is a balance of inductive and resonance effects, which can be conceptually mapped.

Caption: Electronic factors governing the reactivity of the target molecule.

Conclusion

Theoretical studies provide a powerful framework for understanding and predicting the reactivity of this compound. The strong electron-withdrawing properties of both the nitrile and difluoromethyl groups render the nitrile carbon highly electrophilic and the aromatic ring susceptible to nucleophilic attack. The computational protocols and predictive data presented in this guide offer a solid foundation for researchers in organic synthesis and drug development to design experiments, anticipate reaction outcomes, and efficiently utilize this versatile chemical intermediate. Further computational studies, particularly those modeling specific reaction pathways and transition states, will continue to refine our understanding of this important molecule.

References

- 1. Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 10. irjweb.com [irjweb.com]

- 11. NBO [cup.uni-muenchen.de]

- 12. q-chem.com [q-chem.com]

- 13. Research Portal [rex.libraries.wsu.edu]

An In-depth Technical Guide to the Electronic and Steric Properties of 4-(Difluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic and steric properties of 4-(difluoromethyl)benzonitrile, a key building block in medicinal chemistry and materials science. The unique characteristics imparted by the difluoromethyl (CHF₂) group, a bioisostere of hydroxyl, thiol, and amine moieties, make this compound a subject of significant interest.[1] This document consolidates quantitative data, outlines relevant experimental and computational protocols, and visualizes key concepts to facilitate a deeper understanding of its molecular behavior.

Core Physicochemical and Electronic Properties

The introduction of the difluoromethyl group at the para-position of the benzonitrile scaffold significantly modulates its electronic landscape. The CHF₂ group is recognized as a lipophilic hydrogen bond donor, a feature attributable to its polarized C-H bond.[2][3] It is generally considered to be electron-withdrawing, influencing the reactivity and interaction potential of the entire molecule.

Quantitative Electronic and Physicochemical Parameters

The following table summarizes key quantitative descriptors for this compound and the substituent effects of the difluoromethyl group. These parameters are crucial for developing quantitative structure-activity relationships (QSAR) and for predicting molecular interactions.

| Parameter | Value | Description & Significance | Source |

| Hammett Constant (σₚ) | 0.29 | A measure of the electronic (inductive and resonance) effect of the CHF₂ substituent on the aromatic ring. A positive value indicates it is an electron-withdrawing group. | [4] |

| Calculated LogP (XLogP3-AA) | 2.3 | The logarithm of the octanol/water partition coefficient. This value indicates the lipophilicity of the molecule, which is critical for predicting membrane permeability and solubility. | [5] |

| Molecular Weight | 153.13 g/mol | The mass of one mole of the compound. | [5] |

| Dipole Moment (μ) | Not explicitly found | The overall molecular polarity arising from the vector sum of individual bond dipoles. For this compound, a significant dipole moment is expected due to the strong electron-withdrawing nature of both the cyano (-CN) and difluoromethyl (-CHF₂) groups aligned in opposite directions. The experimental dipole moment of the parent benzonitrile is approximately 4.52 D. | - |

| HOMO Energy | Not explicitly found | Energy of the Highest Occupied Molecular Orbital. Relates to the electron-donating ability of the molecule. Lower HOMO energy indicates a molecule is less prone to oxidation. | - |

| LUMO Energy | Not explicitly found | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron-accepting ability of the molecule. Lower LUMO energy suggests a greater propensity to accept electrons. | - |

| HOMO-LUMO Gap (ΔE) | Not explicitly found | The energy difference between the HOMO and LUMO. A smaller gap generally correlates with higher chemical reactivity and is the lowest energy electronic excitation possible.[6] | - |

Steric and Structural Properties

Steric factors play a pivotal role in determining how a molecule can interact with its environment, particularly with biological targets like enzyme active sites.

Quantitative Steric and Structural Parameters

| Parameter | Value | Description & Significance | Source |

| Taft Steric Parameter (Eₛ) | Not explicitly found | Quantifies the steric effect of a substituent. More negative values indicate greater steric hindrance.[1][7] For context, Eₛ for -CH₃ is -1.24 and for -C(CH₃)₃ is -2.78.[7] | - |

| C-F Bond Length | ~1.35 - 1.38 Å | Representative value from DFT calculations on similar fluorinated organic molecules.[8][9] | - |

| C-H (in CHF₂) Bond Length | ~1.09 - 1.11 Å | Representative value from DFT calculations on similar organic molecules. | - |

| F-C-F Bond Angle | ~105° - 108° | Representative value from DFT calculations on similar gem-difluoro compounds. | - |

| Aromatic C-C Bond Length | ~1.39 - 1.41 Å | Representative value for substituted benzene rings.[9][10] | - |

| C≡N Bond Length | ~1.14 - 1.16 Å | Representative value for the nitrile group in benzonitriles.[9] | - |

Experimental & Computational Protocols

The accurate determination of the electronic and steric parameters presented above relies on standardized experimental and computational methodologies.

Determination of Hammett Constants

The Hammett substituent constant (σ) is empirically determined by measuring the effect of a substituent on the equilibrium or rate of a reaction relative to the unsubstituted compound. The standard method involves measuring the acid dissociation constant (Kₐ) of a series of para- or meta-substituted benzoic acids in water at 25°C.

Caption: Workflow for experimental determination of the Hammett constant.

Determination of Lipophilicity (LogP)

Shake-Flask Method (Gold Standard): This method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water (or a pH 7.4 buffer for LogD).

-

Pre-saturation: n-Octanol and the aqueous phase are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a defined volume ratio and shaken until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is accurately measured, typically using High-Performance Liquid Chromatography (HPLC).

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[11]

Reverse-Phase HPLC (RP-HPLC) Method: This is a high-throughput alternative where lipophilicity is correlated with the retention time of a compound on a nonpolar stationary phase.

Caption: Workflow for LogP determination using RP-HPLC.

Computational Chemistry Protocol (DFT)

Density Functional Theory (DFT) is a powerful computational method used to predict molecular properties, including optimized geometries, electronic structures, and spectroscopic data.

Caption: A typical workflow for calculating molecular properties using DFT.

Conceptual Visualizations

Molecular Dipole Moment

The dipole moment of this compound is a vector sum of the bond moments. The highly electronegative fluorine and nitrogen atoms create significant dipoles. The para-substitution pattern results in two main dipole vectors pointing in opposite directions along the principal axis of the molecule.

Caption: Opposing dipole vectors in this compound.

Frontier Molecular Orbitals (FMO)

The HOMO and LUMO are key orbitals in determining chemical reactivity. For substituted benzonitriles, the HOMO is typically distributed over the aromatic ring, while the LUMO often has significant contributions from the electron-withdrawing nitrile group.

Caption: Conceptual energy diagram of Frontier Molecular Orbitals.

References

- 1. Taft equation - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 5. This compound | C8H5F2N | CID 15076546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. learn.schrodinger.com [learn.schrodinger.com]

- 7. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. juniperpublishers.com [juniperpublishers.com]

An In-depth Technical Guide to the Synthesis of 4-(Difluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the synthetic routes to 4-(Difluoromethyl)benzonitrile, a key building block in the development of pharmaceuticals and agrochemicals. The introduction of the difluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document details various synthetic methodologies, presents quantitative data in structured tables for easy comparison, and provides explicit experimental protocols for key reactions. Visual diagrams of reaction pathways and experimental workflows are included to facilitate understanding.

Introduction to Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches:

-

Direct Difluoromethylation of a Pre-existing Aromatic Ring: This involves the introduction of a difluoromethyl group onto a benzonitrile scaffold.

-

Modification of a Benzylic Position: This strategy focuses on the conversion of a functional group, such as a methyl or formyl group, at the 4-position of the benzonitrile ring into a difluoromethyl group.

-

Cross-Coupling Reactions: These methods involve the formation of a carbon-carbon bond between a difluoromethyl source and a pre-functionalized benzonitrile derivative, typically a halobenzonitrile.

This guide will explore specific examples from each of these categories, providing detailed experimental procedures where available in the literature.

Synthetic Methodologies and Experimental Protocols

Synthesis from 4-Methylbenzonitrile via Oxidative Fluorination

A direct approach to this compound involves the oxidative fluorination of the benzylic methyl group of 4-methylbenzonitrile.

Reaction Scheme:

Figure 1: Synthesis of this compound from 4-Methylbenzonitrile.

Experimental Protocol:

A procedure outlined in a patent by E. I. Du Pont de Nemours and Company describes the following method: To a mixture of 1.17 g (0.01 mole) of 4-methylbenzonitrile and 7.2 g (0.03 mole) of lead dioxide, 30 ml of hydrogen fluoride was added. The reaction mixture was stirred, and upon completion, the crude product was isolated as a faintly yellow oil (0.93 g). The product was then purified by short-path distillation to yield 0.70 g (45%) of this compound.[1]

Purification:

The crude product was purified by short-path distillation at a boiling point of 63°-65°C under a pressure of 0.7 mm Hg.[1]

Characterization Data:

-

¹H NMR: δ 6.75 (t, J = 57 Hz, CHF₂), 7.75 (d, C₆H₄)[1]

-

¹⁹F NMR: -113.64 ppm (d, CHF₂)[1]

-

IR (neat): νmax 2250 cm⁻¹ (CN)[1]

Synthesis from 4-Formylbenzonitrile via Deoxofluorination

The conversion of the aldehyde functionality in 4-formylbenzonitrile to a difluoromethyl group is a common strategy. This is typically achieved using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST).

Reaction Scheme:

Figure 2: Synthesis of this compound from 4-Formylbenzonitrile.

General Experimental Protocol (Adapted):

To a solution of 4-formylbenzonitrile (1 equivalent) in anhydrous dichloromethane (20 volumes) under a nitrogen atmosphere, cooled to -78°C, diethylaminosulfur trifluoride (DAST) (1.2 equivalents) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The product is then extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Synthesis from 4-Bromobenzonitrile via Palladium-Catalyzed Cross-Coupling

Modern synthetic methods allow for the direct introduction of a difluoromethyl group through cross-coupling reactions. A promising, though not yet specifically detailed for this substrate, approach involves the palladium-catalyzed reaction of 4-bromobenzonitrile with a difluoromethyl source like (difluoromethyl)trimethylsilane (TMSCF₂H).

Reaction Scheme:

Figure 3: Proposed synthesis of this compound via Pd-catalyzed cross-coupling.

General Experimental Protocol (Proposed):

Based on similar reactions, a potential protocol would involve reacting 4-bromobenzonitrile with TMSCF₂H in the presence of a palladium catalyst, such as Pd(dba)₂ or Pd(PᵗBu₃)₂, a suitable phosphine ligand like BrettPhos, and a fluoride source such as CsF in an appropriate solvent like dioxane. The reaction would likely be heated to achieve a good yield of the desired product.

Synthesis via a 4-(2,2-Difluorovinyl)benzonitrile Intermediate

An alternative route involves the synthesis of 4-(2,2-difluorovinyl)benzonitrile from 4-formylbenzonitrile, followed by reduction of the double bond.

Workflow Diagram:

References

Methodological & Application

Application Notes and Protocols for the Use of 4-(Difluoromethyl)benzonitrile in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-(difluoromethyl)benzonitrile in various palladium-catalyzed cross-coupling reactions. The difluoromethyl group is a valuable moiety in medicinal chemistry, known to modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates. The protocols provided herein are based on established methodologies for structurally related electron-deficient aryl nitriles and fluorinated compounds, offering a starting point for reaction optimization.

Introduction to this compound in Drug Discovery

This compound is a versatile building block for the synthesis of complex organic molecules. The presence of the electron-withdrawing difluoromethyl and nitrile groups on the aromatic ring influences its reactivity in cross-coupling reactions, often requiring carefully optimized catalytic systems. These reactions are pivotal for the construction of C-C and C-N bonds, enabling the synthesis of diverse scaffolds for drug discovery and development.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound. The primary reaction types explored in these notes are Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Each of these methodologies allows for the introduction of different structural motifs at the aryl core.

A general workflow for performing these cross-coupling reactions is outlined below. It is crucial to note that all reactions should be carried out under an inert atmosphere to prevent catalyst degradation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate. For an electron-deficient substrate like this compound (if used in its halide form, e.g., 4-bromo-1-(difluoromethyl)benzene, followed by a subsequent cyanation step, or potentially through direct C-H activation), this reaction allows for the synthesis of biaryl structures.

Application Notes and Protocols: 4-(Difluoromethyl)benzonitrile in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(difluoromethyl)benzonitrile and its derivatives as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The inclusion of a difluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This document details synthetic protocols for key intermediates and their subsequent conversion to APIs, alongside relevant biological signaling pathways.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 55805-10-2 | [1] |

| Molecular Formula | C₈H₅F₂N | [1] |

| Molecular Weight | 153.13 g/mol | [1] |

| Appearance | Off-white powder | [1] |

| Boiling Point | 224.3 ± 35.0 °C at 760 mmHg | [1] |

| Density | ~1.2 g/cm³ | [1] |

| Flash Point | 89.4 ± 25.9 °C | [1] |

Experimental Protocols

While specific protocols starting directly from this compound are not widely available in the public domain, the following protocols for its synthesis and the use of a closely related trifluoromethyl analogue, 4-amino-2-(trifluoromethyl)benzonitrile, in the synthesis of major APIs serve as representative examples of its synthetic utility.

Synthesis of this compound from 4-Methylbenzonitrile

This protocol outlines the direct difluoromethylation of the methyl group of 4-methylbenzonitrile.

Reaction Scheme:

Experimental Procedure:

To a reaction vessel, add 4-methylbenzonitrile (1.17 g, 0.01 mole), lead dioxide (7.2 g, 0.03 mole), and hydrogen fluoride (30 ml). The reaction is carried out following the established procedure. The resulting crude product is a faintly yellow oil (0.93 g). Purification via short-path distillation yields this compound (0.70 g, 45% yield).[2]

Product Characterization:

| Analysis | Result |

| Boiling Point | 63°-65°C (0.7 mm) |

| ¹H NMR (δ) | 6.75 (t, J = 57 Hz, CHF₂), 7.75 (d, C₆H₄) |

| ¹⁹F NMR (ppm) | -113.64 (d, CHF₂) |

| IR (νₘₐₓ, neat) | 2250 cm⁻¹ (CN) |

(Data sourced from US Patent 4051168)[2]

Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile: A Key Intermediate

This three-step synthesis starts from m-trifluoromethyl fluorobenzene and is a crucial pathway for producing a key intermediate for several pharmaceuticals.[3]

Overall Yield: 73-75% Purity: >99% (HPLC)[3]

Step 1: Positional Bromination

-

Reactants: m-Trifluoromethylfluorobenzene, glacial acetic acid, concentrated sulfuric acid, dibromohydantoin.

-

Procedure: A mixture of m-trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid is heated to reflux. Dibromohydantoin is added in portions, and the reaction proceeds for 5-7 hours. The product, 4-fluoro-2-trifluoromethyl bromobenzene, is obtained after washing with ice water.[3]

Step 2: Cyano Group Replacement

-

Reactants: 4-Fluoro-2-trifluoromethyl bromobenzene, quinoline, cuprous cyanide.

-

Procedure: The brominated intermediate is added dropwise to a refluxing solution of quinoline and cuprous cyanide. The reaction is refluxed for approximately 20 hours. The product, 4-fluoro-2-trifluoromethylbenzonitrile, is isolated by steam distillation.[3]

Step 3: Ammonolysis

-

Reactants: 4-Fluoro-2-trifluoromethylbenzonitrile, ethanol, liquid ammonia.

-

Procedure: The fluorinated benzonitrile is dissolved in ethanol, and liquid ammonia is introduced into the sealed reaction vessel. The mixture is heated to 120°C for 8 hours. The crude 4-amino-2-trifluoromethylbenzonitrile is then purified by recrystallization from toluene.[3]

Application in API Synthesis: Bicalutamide

4-Amino-2-(trifluoromethyl)benzonitrile is a key starting material for the synthesis of Bicalutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer.[4]

Experimental Protocol (Amide Formation):

To a solution of 2-hydroxy-2-methyl-3-(4-fluorophenylthio) propionic acid chloride in anhydrous toluene, 4-dimethylaminopyridine (DMAP) is added at room temperature. After 10 minutes, a solution of 4-amino-2-trifluoromethyl-benzonitrile in toluene is added, and the mixture is heated at 75-80°C for 8-10 hours. The reaction progress is monitored by TLC.[5][6]

Application in API Synthesis: Enzalutamide

The related intermediate, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, is essential for the synthesis of Enzalutamide, another potent anti-androgen for prostate cancer treatment.[7]

Experimental Protocol (Cyclization):

A solution of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile in toluene is added dropwise to a solution of 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methyl propanoic acid and triethylamine in a dichloromethane/toluene mixture at 50°C. The reaction is heated to 60°C for 4 hours. After completion, the product is purified by treatment with activated carbon, concentration, and recrystallization from methanol to yield Enzalutamide.[8] A yield of 88.5% and HPLC purity of 99.6% have been reported for this step.[8]

Signaling Pathways and Biological Context

The pharmaceutical applications of this compound and its analogues often involve the modulation of key signaling pathways implicated in diseases like cancer.

Androgen Receptor (AR) Signaling Pathway

Bicalutamide and Enzalutamide are potent antagonists of the Androgen Receptor. The AR signaling pathway is a critical driver of prostate cancer cell proliferation and survival.

Caption: Androgen Receptor (AR) Signaling Pathway and Inhibition.

PI3K/mTOR Signaling Pathway

The difluoromethyl group is also a key feature in inhibitors of the PI3K/mTOR pathway, which is frequently dysregulated in various cancers. The compound (S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530) is a potent, orally bioavailable, and brain-penetrable dual inhibitor of class I PI3K and mTOR kinases.[9][10]

Caption: PI3K/mTOR Signaling Pathway and Dual Inhibition.

Synthetic Workflow Overview

The general workflow for utilizing difluoromethylbenzonitrile derivatives in pharmaceutical synthesis involves a multi-step process from starting materials to the final API.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 4. Bicalutamide - Wikipedia [en.wikipedia.org]

- 5. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]

- 6. EP1614677A2 - Improved procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Enzalutamide synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 4-(Difluoromethyl)benzonitrile in the Synthesis of Novel Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing functional groups has become a cornerstone of modern agrochemical design. The difluoromethyl (-CHF₂) group, in particular, can significantly enhance the biological efficacy, metabolic stability, and physicochemical properties of active ingredients. 4-(Difluoromethyl)benzonitrile is a key building block that provides a versatile platform for the synthesis of a new generation of pesticides, including fungicides, herbicides, and insecticides.[1][2] Its utility lies in the strategic incorporation of the 4-(difluoromethyl)phenyl moiety, which is present in a number of patented and developmental agrochemicals. The nitrile functionality of this compound offers a reactive handle for a variety of chemical transformations, allowing for its elaboration into more complex molecular architectures.